molecular formula C17H18O2 B8474785 2,2-Dimethyl-7-hydroxy-4-phenylchroman CAS No. 59257-81-7

2,2-Dimethyl-7-hydroxy-4-phenylchroman

カタログ番号: B8474785
CAS番号: 59257-81-7
分子量: 254.32 g/mol
InChIキー: STFVJAGVPMVNJE-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,2-Dimethyl-7-hydroxy-4-phenylchroman is a chroman derivative characterized by a benzopyran backbone with a phenyl group at the 4-position, hydroxyl at the 7-position, and two methyl groups at the 2-position.

特性

CAS番号

59257-81-7

分子式

C17H18O2

分子量

254.32 g/mol

IUPAC名

2,2-dimethyl-4-phenyl-3,4-dihydrochromen-7-ol

InChI

InChI=1S/C17H18O2/c1-17(2)11-15(12-6-4-3-5-7-12)14-9-8-13(18)10-16(14)19-17/h3-10,15,18H,11H2,1-2H3

InChIキー

STFVJAGVPMVNJE-UHFFFAOYSA-N

正規SMILES

CC1(CC(C2=C(O1)C=C(C=C2)O)C3=CC=CC=C3)C

製品の起源

United States

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 2,2-Dimethyl-7-hydroxy-4-phenylchroman, differing in substituents and functional groups:

Compound Name Key Substituents Molecular Formula Key Properties/Activities Reference
4',7-Dihydroxy-3'-methoxy-8-methyl-4-phenyl-chroman-2-one 4-phenyl, 7-OH, 2-keto, 3'-methoxy, 8-methyl C17H16O6 Melting point: 162–163°C; synthesized via regioselective methods
(2R)-7-Hydroxy-2-(4-hydroxyphenyl)chroman-4-one 4-keto, 7-OH, 4'-OH-phenyl C15H12O4 Bioavailability score: 0.55–0.56; high solubility
7-Methoxy-2-phenylchroman-4-one 4-keto, 7-OCH3, 2-phenyl C16H14O3 Aromatase inhibition; disordered crystal packing
5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one 4-keto, 5,7-diOH, 4'-OH-phenyl C15H12O5 High structural similarity (0.97); antioxidant potential
7-Hydroxy-2,5-dimethylchroman-4-one 4-keto, 7-OH, 2,5-diCH3 C11H12O3 Spectral data reported; synthetic precursor
Key Observations:
  • Substituent Position and Bioactivity : The 7-hydroxy group in 2,2-Dimethyl-7-hydroxy-4-phenylchroman may enhance antioxidant activity, as seen in analogs like (2R)-7-hydroxy-2-(4-hydroxyphenyl)chroman-4-one, which exhibits high bioavailability and solubility .
  • Phenyl vs. Hydroxyphenyl : The 4-phenyl group (vs. 4-hydroxyphenyl in other compounds) may reduce polarity, impacting solubility and interaction with biological targets .

Physicochemical and Pharmacological Comparisons

Solubility and Bioavailability
  • Compounds with multiple hydroxyl groups (e.g., 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one) exhibit higher aqueous solubility (logP ~1.5–3.42) and bioavailability scores (0.55–0.56) due to hydrogen bonding .
  • In contrast, methylated derivatives like 2,2-Dimethyl-7-hydroxy-4-phenylchroman are expected to have lower solubility but improved lipid bilayer penetration .
Thermal Stability
  • Analogs such as 4',7-Dihydroxy-4-phenylchroman-2-one show melting points around 162–163°C, suggesting that the 2,2-dimethyl substitution may slightly alter thermal behavior due to steric effects .

準備方法

Cyclization of Prenylated Phenols via Acid Catalysis

Methodology :
2-Hydroxyacetophenone derivatives undergo prenylation with isoprene in the presence of polyphosphoric acid (PPA) or BF₃·Et₂O to form 2,2-dimethylchroman intermediates. Subsequent Friedel-Crafts alkylation introduces the phenyl group at position 4.
Example :

  • Step 1 : 1-(2,4-Dihydroxyphenyl)ethanone reacts with isoprene in xylene/PPA at 30–35°C for 14 hours to yield 1-(7-hydroxy-2,2-dimethylchroman-6-yl)ethanone.

  • Step 2 : AlCl₃-mediated alkylation with phenol in benzene/hexane introduces the 4-phenyl group.
    Conditions :

  • Yield: 58–65% for cyclization.

  • Key Reagents: PPA, AlCl₃.

Reduction of Chromenes to Chromans

Methodology :
Hydrogenation of 7-methoxy-2,2-dimethyl-3-phenyl-2H-chromene (chromene) using palladium on carbon (Pd/C) or lithium aluminium hydride (LiAlH₄) yields the cis-chroman intermediate. Base-catalyzed rearrangement converts cis to trans configuration.
Example :

  • Step 1 : Hydrogenation of 7-methoxy-2,2-dimethyl-3-phenyl-2H-chromene with H₂/Pd-C in THF produces cis-2,2-dimethyl-7-methoxy-4-phenylchroman.

  • Step 2 : Demethylation with BBr₃ in CH₂Cl₂ at −78°C yields the 7-hydroxy derivative.
    Conditions :

  • Yield: 72–85% for hydrogenation.

  • Demethylation Yield: 89%.

Demethylation of Methoxy Precursors

Methodology :
Methoxy groups at position 7 are cleaved using boron tribromide (BBr₃) or hydroiodic acid (HI) to generate the hydroxyl functionality.
Example :

  • Substrate : 2,2-Dimethyl-7-methoxy-4-phenylchroman.

  • Reaction : Treatment with BBr₃ (1.0 M in CH₂Cl₂) at −78°C for 2 hours.
    Conditions :

  • Yield: 85–92%.

  • Purity: >95% (HPLC).

Tandem Oxa-Michael/Michael Addition

Modern Approach :
2-Hydroxyacetophenones react with alkynyl nitriles in DMSO/NaH to form chroman-4-ones via sequential conjugate additions. Functionalization at position 4 is achieved using phenyl Grignard reagents.
Example :

  • Step 1 : 2-Hydroxyacetophenone and 3-phenylpropiolonitrile undergo Oxa-Michael addition in DMSO at 80°C.

  • Step 2 : Intramolecular Michael addition forms the chroman skeleton.
    Conditions :

  • Yield: 40–65%.

  • Key Advantage: Transition metal-free.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Complexity Stereoselectivity
Cyclization/PrenylationPPA, AlCl₃58–65ModerateLow
Chromene HydrogenationPd/C, LiAlH₄72–85HighHigh (cis/trans)
DemethylationBBr₃85–92LowN/A
Tandem AdditionDMSO, NaH40–65ModerateModerate

Challenges and Optimization

  • Stereochemical Control : Base-catalyzed rearrangement (e.g., KOtBu/THF) ensures trans-configuration dominance in hydrogenation-derived products.

  • Purification : Silica gel chromatography (hexane/EtOAc) resolves cis/trans isomers.

  • Scalability : Prenylation/PPA routes are industrially preferred due to lower catalyst costs .

Q & A

Q. What are the common synthetic routes for 2,2-Dimethyl-7-hydroxy-4-phenylchroman, and how are intermediates characterized?

The compound is typically synthesized via multi-step organic reactions, including cyclization of phenolic precursors and alkylation. For example, intermediates are often characterized using HPLC, NMR (¹H/¹³C), and mass spectrometry. X-ray crystallography (e.g., single-crystal studies at 293 K) is critical for confirming stereochemistry and resolving structural ambiguities .

Q. Which spectroscopic and crystallographic techniques are essential for structural validation?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard, providing bond lengths (mean C–C = 0.002 Å) and torsion angles. Complementary techniques include FT-IR (for functional groups) and UV-Vis (for chromophore analysis). Disorder in residues, as seen in crystallographic data (R factor = 0.048), requires refinement using software like SHELXL .

Q. What are the known pharmacological activities of this compound?

Structural analogs exhibit anti-inflammatory, antimicrobial, and antioxidant properties. For instance, chromen-4-one derivatives interact with targets like cyclooxygenase-1 (COX-1) and caspases, validated via enzyme inhibition assays and cell viability studies (e.g., IC₅₀ determination in cancer cell lines) .

Q. How is solubility optimized for in vitro assays?

Solubility challenges (e.g., log S = -2.98 in ESOL models) are addressed using co-solvents (DMSO), micellar formulations, or prodrug strategies. Computational tools like iLOGP predict partition coefficients to guide solvent selection .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence bioactivity?

Substituents like methyl or hydroxy groups alter electron density and steric hindrance, impacting binding to targets such as androgen receptors. SAR studies involve synthesizing derivatives (e.g., 7-methoxy or 4-phenyl variants) and comparing IC₅₀ values in enzyme inhibition assays .

Q. What strategies resolve contradictions in crystallographic and spectroscopic data?

Discrepancies (e.g., disorder in residues or bond angles) are resolved by cross-validating SC-XRD with DFT calculations. For example, torsion angles deviating by >5° may require re-refinement using programs like OLEX2 .

Q. How can computational modeling predict ADME properties?

Tools like SwissADME predict GI absorption (low for this compound) and P-gp substrate potential. Validation involves comparing in silico results with in vitro Caco-2 permeability assays .

Q. What experimental approaches identify novel biological targets?

Target deconvolution uses pull-down assays with biotinylated probes or CRISPR-Cas9 screens. For example, affinity chromatography with immobilized derivatives can isolate interacting proteins (e.g., HSP90 or CYP450 isoforms) .

Q. How are metabolic stability and toxicity profiles assessed preclinically?

Microsomal stability assays (human liver microsomes) and Ames tests evaluate metabolic turnover and genotoxicity. LC-MS/MS quantifies metabolites, while zebrafish models assess acute toxicity .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Racemization during alkylation steps requires chiral HPLC or asymmetric catalysis (e.g., Sharpless epoxidation). Process optimization involves DoE (Design of Experiments) to balance yield and enantiomeric excess .

Methodological Considerations

  • Crystallographic Disorder : Use twin refinement in SHELXL for overlapping electron densities .
  • Data Contradictions : Apply Bayesian statistics to weigh conflicting results from XRD vs. NMR .
  • Bioavailability Enhancement : Nanoformulations (liposomes) improve log Kp (skin permeation) from -10.15 cm/s to >-8 .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。